![molecular formula C8H18ClN3O2 B13524421 N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamidehydrochloride](/img/structure/B13524421.png)
N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride is a chemical compound with the molecular formula C8H17N3O2·HCl and a molecular weight of 223.7 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride typically involves the reaction of dimethylcarbamoyl chloride with a suitable amine. The reaction is carried out under controlled conditions to ensure high yield and purity . The process may involve the use of solvents such as benzene or xylene and acid scavengers like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and stringent safety measures due to the toxic nature of some of the reagents involved, such as dimethylcarbamoyl chloride . The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride is utilized in various scientific research fields:
Mecanismo De Acción
The mechanism of action of N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride include:
- 3-(dimethylamino)-N-[(dimethylcarbamoyl)methyl]propanamide hydrochloride
- N-(2-(dimethylamino)-2-oxoethyl)-3-(methylamino)propanamide hydrochloride
Uniqueness
What sets N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride apart is its specific chemical structure, which imparts unique reactivity and biological activity. This makes it particularly valuable in certain research and industrial applications .
Propiedades
Fórmula molecular |
C8H18ClN3O2 |
|---|---|
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)-2-oxoethyl]-3-(methylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-9-5-4-7(12)10-6-8(13)11(2)3;/h9H,4-6H2,1-3H3,(H,10,12);1H |
Clave InChI |
ZGORRLQWNPSMNF-UHFFFAOYSA-N |
SMILES canónico |
CNCCC(=O)NCC(=O)N(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


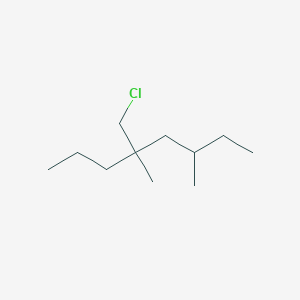
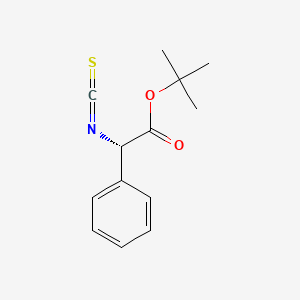
![4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13524345.png)
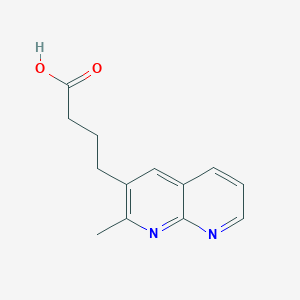
![1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13524359.png)
![3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperazin-1-yl)propanoicacid](/img/structure/B13524365.png)

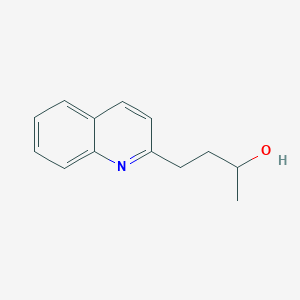
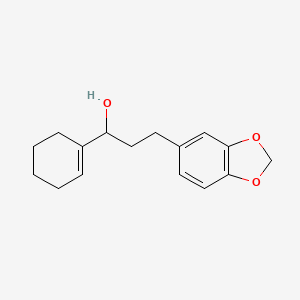


![[4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol](/img/structure/B13524406.png)


